2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid
Description
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
SGCZQAQZVOHCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylphenyl Precursors
A common approach begins with 2-methylphenol or 2-methylphenyl derivatives, which undergo selective bromination at the ortho position relative to the hydroxyl or methyl group. Bromination is typically achieved using bromine in acetic acid under controlled temperature and time conditions to avoid polybromination.
- Dissolve the 2-methylphenyl precursor in glacial acetic acid.
- Add bromine dropwise at 0–5 °C, then allow the mixture to reflux for 1–2 hours.
- Quench the reaction by pouring into ice water, filter the precipitated product, and recrystallize from suitable solvents such as hexane/chloroform to yield 2-bromo-5-methylphenyl derivatives with yields around 60% (based on related bromination of hydroxyacetophenone derivatives).
Purification and Characterization
- The crude product is often purified by recrystallization from solvent mixtures such as hexane/chloroform or ethyl acetate/hexane.
- Chromatographic techniques (silica gel column chromatography) may be employed for further purification, especially when preparing intermediates for pharmaceutical applications.
- Characterization is done by melting point determination, NMR, and mass spectrometry to confirm the structure.
Comparative Data Table of Preparation Parameters
Research Outcomes and Optimization Insights
- The use of tetrachloroethylene as a solvent in the acetylation and Fries rearrangement steps offers environmental and operational advantages, including lower toxicity and easier solvent recovery compared to chloroform or carbon tetrachloride.
- Bromination in acetic acid is efficient and yields regioselective substitution on the aromatic ring, which is critical for obtaining the desired 2-bromo-5-methyl substitution pattern.
- Hydrolysis of ester intermediates under controlled acidic conditions allows for high yields of the hydroxyacetic acid without significant side reactions or degradation.
- Microwave-assisted synthesis and phase-transfer catalysis have been explored for related hydroxyacetophenone derivatives, resulting in improved yields and greener processes, though specific application to 2-(2-bromo-5-methylphenyl)-2-hydroxyacetic acid requires further study.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Bromo-5-methylphenyl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyacetic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid (CAS: 1214366-13-8) shares the same molecular formula (C₉H₉BrO₃) and functional groups but differs in the methyl group’s position (3 instead of 5). Despite identical similarity scores (1.00), steric and electronic effects from substituent positions may alter reactivity. For instance, the 3-methyl isomer could exhibit reduced steric hindrance in coupling reactions compared to the 5-methyl variant .
Substituent Variations
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid | 7157-15-5 | 2-Bromo, 5-methyl | C₉H₉BrO₃ | 245.07 |
| 2-(2-Bromo-5-methoxyphenyl)acetic acid | 86826-93-9 | 2-Bromo, 5-methoxy | C₉H₉BrO₃ | 245.07 |
| 2-(5-Bromo-2-hydroxyphenyl)acetic acid | 509142-74-9 | 5-Bromo, 2-hydroxy | C₈H₇BrO₃ | 231.04 |
- Methoxy vs.
- Hydroxyl vs. Hydroxyacetic Acid : 2-(5-Bromo-2-hydroxyphenyl)acetic acid lacks the α-hydroxy group, reducing its acidity (pKa ~4.5 vs. ~3.0 for hydroxyacetic acid derivatives) .
Functional Group Modifications
- Dibrominated Derivatives: 2-(2,6-Dibromophenyl)-2-hydroxyacetic acid (CAS: 871944-17-1, MW: 310.94 g/mol) and 2-(2,4-Dibromophenyl)-2-hydroxyacetic acid (CAS: 1214366-13-8, MW: 310.94 g/mol) exhibit stronger electron-withdrawing effects, lowering pKa values (~2.5) compared to the mono-bromo target compound (~3.0) .
Biological Activity
2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a brominated aromatic ring and a hydroxyacetic acid moiety. This compound is characterized by its molecular formula and weight, which are critical for understanding its potential biological activities.
- Molecular Formula : C9H10BrO3
- Molecular Weight : Approximately 229.07 g/mol
The presence of the bromine atom and the hydroxyacetic acid functional group contributes to the compound's reactivity and biological properties.
Biological Activities
Research indicates that 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid exhibits several promising biological activities, particularly in the fields of antimicrobial and anticancer research. Although specific mechanisms of action remain largely unexplored, preliminary studies suggest interactions with various molecular targets, potentially inhibiting key enzymes or affecting cellular receptors.
Antimicrobial Activity
The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that derivatives of similar compounds with a brominated aromatic system exhibit significant antibacterial effects. For instance, compounds with aryl groups have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 20 | 22 |
| Pseudomonas aeruginosa | 18 | 20 |
These findings suggest that 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for anticancer potential. Preliminary studies indicate that it may inhibit the growth of cancer cell lines, although detailed data on cytotoxicity and selectivity are still needed.
While the precise mechanism of action for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid is not fully understood, it is believed to involve:
- Inhibition of specific enzymes involved in metabolic pathways.
- Interaction with cellular receptors that regulate cell growth and apoptosis.
Further research is required to elucidate these mechanisms and confirm the biological activity observed in preliminary studies.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid against resistant strains such as E. coli. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
- Anticancer Screening : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives exhibited cytotoxic effects at concentrations lower than those required for standard chemotherapeutic agents. This highlights the need for further investigation into structure-activity relationships to optimize efficacy.
Q & A
Q. Q1. What are the key synthetic routes for 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?
Answer: Synthesis typically involves bromination of a phenolic precursor followed by hydroxylation and carboxylation. For example:
- Step 1: Bromination of 5-methylphenylacetic acid using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C .
- Step 2: Hydroxylation via oxidative conditions (e.g., H₂O₂/NaOH) to introduce the hydroxyl group.
- Step 3: Carboxylation using CO₂ under high pressure or via Grignard reactions.
Critical parameters include:
- Temperature control (<10°C for bromination to avoid polybromination).
- Catalyst selection (FeBr₃ vs. AlCl₃ affects regioselectivity) .
- Solvent polarity (polar aprotic solvents like DMF enhance reaction rates) .
Table 1: Synthesis Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Bromination Temp | 0–5°C | 75–85% |
| Catalyst (FeBr₃) | 1.2 eq | Max selectivity |
| Reaction Time | 4–6 hrs | Avoid degradation |
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- HPLC: Purity assessment with reverse-phase C18 columns (e.g., 95% purity threshold) .
- NMR: Confirm substitution patterns (e.g., singlet for -OH at δ 5.2 ppm, doublet for aromatic protons adjacent to Br) .
- Mass Spectrometry: Molecular ion peak at m/z 259 (C₉H₉BrO₃) with fragmentation patterns matching bromine isotopes .
Key Data:
- LogP: ~1.8 (predicted via computational tools), indicating moderate hydrophobicity .
- Melting Point: 142–145°C (deviations suggest impurities) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activities of structurally similar brominated arylacetic acids?
Answer: Discrepancies arise from:
- Target specificity: For example, 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid inhibits COX-2 but not COX-1, while analogs without fluorine show broader activity .
- Assay conditions: Varying pH or reducing agents (e.g., DTT) can stabilize/destabilize reactive intermediates.
Methodological Recommendations:
Q. Q4. How can computational modeling predict the binding affinity of this compound to enzymes like COX-2 or cytochrome P450?
Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on bromine’s hydrophobic interactions with Val523 and His90 .
- MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field).
- QSAR Models: Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values from published datasets .
Table 2: Predicted Binding Energies (kcal/mol)
| Target | Binding Energy | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | Br⋯Val523 |
| CYP3A4 | -6.7 | π-Stacking with Phe108 |
Q. Q5. What advanced techniques improve synthetic efficiency for scale-up?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from 6 hrs to 20 mins (e.g., 80°C, 300 W) with 90% yield .
- Flow Chemistry: Enables continuous bromination using microreactors (residence time: 2 mins, 99% conversion) .
- Solvent-Free Conditions: Ball milling with K₂CO₃ achieves 85% yield, minimizing waste .
Critical Considerations:
- Safety: Bromine gas mitigation in flow systems.
- Cost: Catalyst recycling (e.g., FeBr₃ recovery via filtration).
Q. Q6. How does the bromine substituent influence the compound’s metabolic stability in pharmacokinetic studies?
Answer:
- In vitro assays: Human liver microsomes (HLMs) show slower degradation (t₁/₂ = 45 mins) compared to non-brominated analogs (t₁/₂ = 20 mins) due to steric hindrance .
- CYP450 Inhibition: Bromine reduces CYP2D6 affinity (IC₅₀ > 50 µM vs. 10 µM for chloro analogs) .
Methodology:
Q. Q7. What are the best practices for handling and storing this compound to prevent degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
